![molecular formula C10H10O B14643124 [(Buta-1,3-dien-2-yl)oxy]benzene CAS No. 53960-28-4](/img/structure/B14643124.png)
[(Buta-1,3-dien-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Buta-1,3-dien-2-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a buta-1,3-dien-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Buta-1,3-dien-2-yl)oxy]benzene typically involves the reaction of buta-1,3-diene with phenol under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate phenol, followed by the addition of buta-1,3-diene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(Buta-1,3-dien-2-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
[(Buta-1,3-dien-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of [(Buta-1,3-dien-2-yl)oxy]benzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the buta-1,3-dien-2-yloxy group can undergo reactions typical of conjugated dienes, such as Diels-Alder reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Phenol: The parent compound for the synthesis of [(Buta-1,3-dien-2-yl)oxy]benzene.
Styrene: Another aromatic compound with a vinyl group, used in polymer production.
Uniqueness
This compound is unique due to the presence of both a conjugated diene and an aromatic ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
53960-28-4 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
buta-1,3-dien-2-yloxybenzene |
InChI |
InChI=1S/C10H10O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2 |
Clave InChI |
HHFFAROITIODMI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


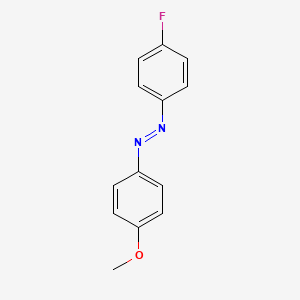
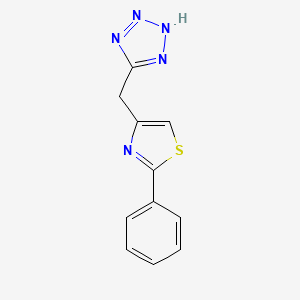
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
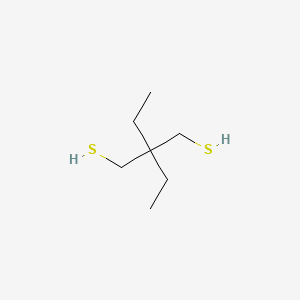
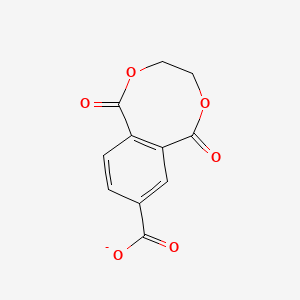
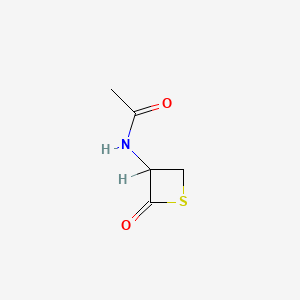
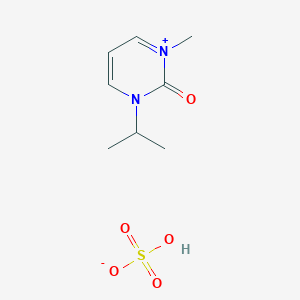

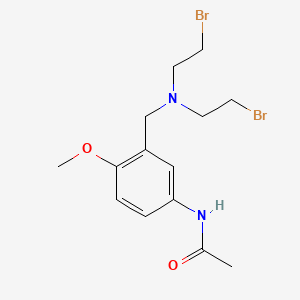
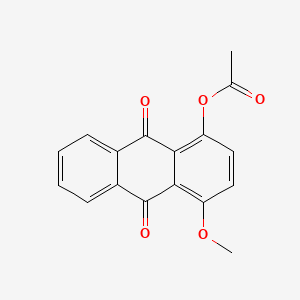
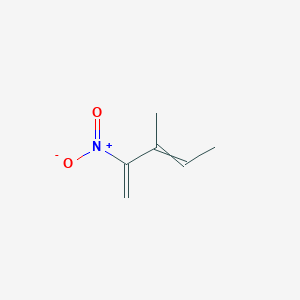
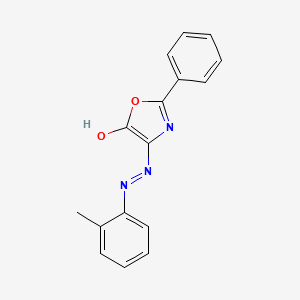
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)

